methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound, a member of the thienopyrimidine class, is characterized by its unique structure combining a benzoate ester and a thienopyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate typically involves multi-step organic synthesis:
Step 1: Thienopyrimidine Core Synthesis
Starting materials such as 2-aminothiophene and acetic anhydride undergo cyclization under reflux conditions to form the thienopyrimidine core.
Step 2: Propylation
The core is then subjected to propylation using a suitable alkylating agent, like propyl bromide, in the presence of a strong base.
Step 3: Acylation
Following propylation, an acylation reaction is conducted using acetyl chloride, resulting in the acetylated intermediate.
Step 4: Coupling with Benzoic Acid Derivative
The final step involves coupling the intermediate with methyl 4-aminobenzoate under peptide coupling conditions, typically using reagents like EDCI and HOBt.
Industrial Production Methods
While the above synthetic route is typical for laboratory scale, industrial production might employ more efficient methods, including continuous flow synthesis and microwave-assisted reactions to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation
Often involving oxidizing agents such as potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction
Typically reduced using agents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution
Nucleophilic substitution reactions, especially at the benzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Utilized in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Investigated for potential therapeutic applications, particularly in oncology due to its unique structural properties which may interact with specific biological targets.
Industry
Used in the development of specialized materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. The thienopyrimidine moiety is known to bind to certain kinase enzymes, potentially inhibiting their activity and thereby modulating signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Unique Features
The compound's unique combination of a thienopyrimidine core and a benzoate ester provides distinct physicochemical properties and biological activities.
Similar Compounds
Thienopyrimidine Derivatives: Compounds such as thienopyrimidine-4-carboxamides.
Benzoate Derivatives: Methyl 4-aminobenzoate and its various substituted derivatives.
Properties
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-9-21-17(24)16-14(8-10-28-16)22(19(21)26)11-15(23)20-13-6-4-12(5-7-13)18(25)27-2/h4-8,10H,3,9,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXHOVKFHSMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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